WIKI4, also known by its chemical name 2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione, is a compound being studied for its potential to inhibit a cellular process called the Wnt/β-catenin signaling pathway []. This pathway is involved in embryonic development and stem cell regulation [, ]. Aberrant activation of this pathway is implicated in various diseases, including cancer [, ].
WIKI4 acts by inhibiting enzymes called tankyrases, specifically tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2) [, ]. Tankyrases are involved in the regulation of the Wnt/β-catenin signaling pathway by modifying proteins involved in the pathway []. By inhibiting tankyrases, WIKI4 may disrupt the signaling cascade and potentially slow or stop the unwanted cell growth associated with some cancers [].
WIKI4, also known as 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-3(2H)-one, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. It belongs to the class of imidazopyridines, which are characterized by their fused imidazole and pyridine rings. The compound is notable for its potential therapeutic applications, particularly in the modulation of biological pathways related to inflammation and cancer.
WIKI4 exhibits various biological activities that make it a candidate for drug development:
The synthesis of WIKI4 typically involves several key steps:
WIKI4 has several promising applications:
Interaction studies involving WIKI4 focus on its binding affinity with various biological targets:
WIKI4 shares structural similarities with several other compounds within the imidazopyridine class. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1H-imidazo[4,5-b]pyridine | Image | Basic structure without additional functional groups |
2-(2-hydroxyphenyl)-1H-imidazo[4,5-b]pyridin-3(2H)-one | Image | Contains a hydroxyl group enhancing solubility |
2-(3-chlorophenyl)-1H-imidazo[4,5-b]pyridin-3(2H)-one | Image | Chlorine substituent may alter biological activity |
WIKI4's unique combination of a methyl group on the phenyl ring and its specific imidazopyridine framework distinguishes it from other similar compounds. This structural specificity contributes to its unique pharmacological profile, particularly in targeting inflammatory pathways and cancer cell apoptosis.
WIKI4 was first synthesized and characterized in 2012 by James et al., who identified its ability to inhibit Wnt/β-catenin signaling through high-throughput screening. The compound gained prominence for its unique mechanism of action—targeting tankyrases (TNKS1 and TNKS2), enzymes involved in poly(ADP-ribosyl)ation (PARylation) processes. Early studies demonstrated its efficacy in stabilizing axin proteins, key regulators of β-catenin degradation, across diverse cell lines, including colorectal cancer (DLD1) and osteosarcoma (U2OS) models. Subsequent structural analyses in 2013 via X-ray crystallography elucidated its binding mode within the adenosine subsite of tankyrase 2, solidifying its role as a scaffold for selective inhibitor development.
WIKI4 belongs to the 2-amino-5-aryloxazoline class of compounds, characterized by a 1,8-naphthalimide core fused with a triazole-thioether moiety. Its systematic IUPAC name is 2-[3-[[4-(4-Methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-1H-benz[de]isoquinoline-1,3(2H)-dione. The molecular formula is C₂₉H₂₃N₅O₃S, with a molecular weight of 521.59 g/mol. Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₂₉H₂₃N₅O₃S |
Molecular Weight | 521.59 g/mol |
CAS Number | 838818-26-1 |
Solubility | 20 mM in DMSO |
Purity | ≥98% (HPLC) |
XLogP3 | 4.8 |
Tankyrases (TNKS1/2) regulate Wnt signaling by PARylating axin, marking it for proteasomal degradation. WIKI4 inhibits TNKS auto-PARylation with IC₅₀ values of 15 nM (TNKS2) and 26 nM (TNKS1), outperforming earlier inhibitors like IWR-1 (IC₅₀ = 131 nM) and rivaling XAV939 (IC₅₀ = 11 nM). Its selectivity (>100-fold over ARTD1-3, ARTD5-6, ARTD10, and ARTD15) arises from steric clashes with regulatory domains absent in tankyrases, making it a preferred probe for studying PARP-family enzymes.
Inhibitor | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Selectivity Profile |
---|---|---|---|
WIKI4 | 26 | 15 | Selective for TNKS1/2 |
XAV939 | 11 | 8 | Inhibits ARTD1/2 |
IWR-1 | 131 | 94 | Selective for TNKS1/2 |
The Wnt/β-catenin pathway governs cell proliferation and differentiation, with dysregulation linked to cancers and stem cell pluripotency. WIKI4 suppresses this pathway by stabilizing axin, a component of the β-catenin destruction complex, thereby reducing nuclear β-catenin levels and downstream target gene expression (e.g., MYC, CCND1). In DLD1 colorectal cancer cells, WIKI4 decreased β-catenin target gene expression by 70% at 75 nM. Its efficacy in human embryonic stem cells (hESCs) further highlights its utility in developmental biology.